molecular formula C16H11ClFNO2S B3336573 4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride CAS No. 31241-75-5

4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride

Cat. No.: B3336573
CAS No.: 31241-75-5
M. Wt: 335.8 g/mol
InChI Key: JCDNMEGOFVEGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride typically involves the reaction of 4-chloro-2-(3-methylphenyl)quinoline with sulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like tetrahydrofuran . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce quinoline N-oxides .

Scientific Research Applications

4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets.

    Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride include other quinoline derivatives with sulfonyl fluoride groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO2S/c1-10-3-2-4-11(7-10)16-9-14(17)13-8-12(22(18,20)21)5-6-15(13)19-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDNMEGOFVEGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303462
Record name 4-chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31241-75-5
Record name NSC158418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-2-(M-TOLYL)-6-QUINOLINESULFONYL FLUORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride
Reactant of Route 5
4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.